

# M40403 CAS number and molecular weight

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## Compound of Interest

Compound Name: *Imisopasem manganese*

Cat. No.: *B1230995*

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An In-Depth Technical Guide to M40403 (**Imisopasem Manganese**) for Drug Development Professionals

## Executive Summary

M40403, also known as **Imisopasem manganese**, is a pioneering synthetic, non-peptidyl mimetic of the human superoxide dismutase (SOD) enzyme.[1][2][3] As a low molecular weight, manganese-based macrocyclic complex, it addresses the therapeutic limitations of the native SOD enzyme, such as poor stability and large size.[1][4] M40403 catalytically converts superoxide radicals into less reactive species, offering significant potential in mitigating cellular damage from oxidative stress. This guide provides a comprehensive overview of its physicochemical properties, mechanism of action, and demonstrated applications in preclinical models of inflammation, ischemia-reperfusion injury, and radiation-induced tissue damage, establishing its foundation as a significant therapeutic candidate.

## Introduction: The Challenge of Oxidative Stress and the Rise of SOD Mimetics

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism.[5] However, an imbalance leading to an overabundance of ROS, a state known as oxidative stress, can inflict significant damage to lipids, proteins, and DNA.[6] The superoxide anion ( $O_2^-$ ) is a primary

ROS, and its dismutation into hydrogen peroxide and molecular oxygen is a critical cellular defense mechanism catalyzed by a family of enzymes called superoxide dismutases (SODs).

While the therapeutic administration of native SOD enzymes is an attractive concept, it is hampered by practical challenges, including a large molecular size, immunogenicity, and rapid clearance from circulation.[1][4] This has driven the development of small-molecule SOD mimetics (SODm), synthetic compounds designed to replicate the catalytic activity of the native enzyme with improved pharmacological properties.[5] M40403 is a prototypical SODm, engineered for enhanced stability and cellular permeability.[5][7][8]

## Physicochemical Properties of M40403

M40403 is a stable, manganese-containing pentaazamacrocyclic ligand complex.[5][7] Its key identifiers and properties are summarized below for quick reference.

Property	Value	Source(s)
Chemical Name	Imisopasem manganese	[2][9]
Synonyms	M40403, GC4419	[2][9]
CAS Number	218791-21-0	[2][9][10]
Molecular Formula	C <sub>21</sub> H <sub>35</sub> Cl <sub>2</sub> MnN <sub>5</sub>	[2][3]
Molecular Weight	483.4 g/mol	[2][3]
Appearance	Crystalline solid	[2]

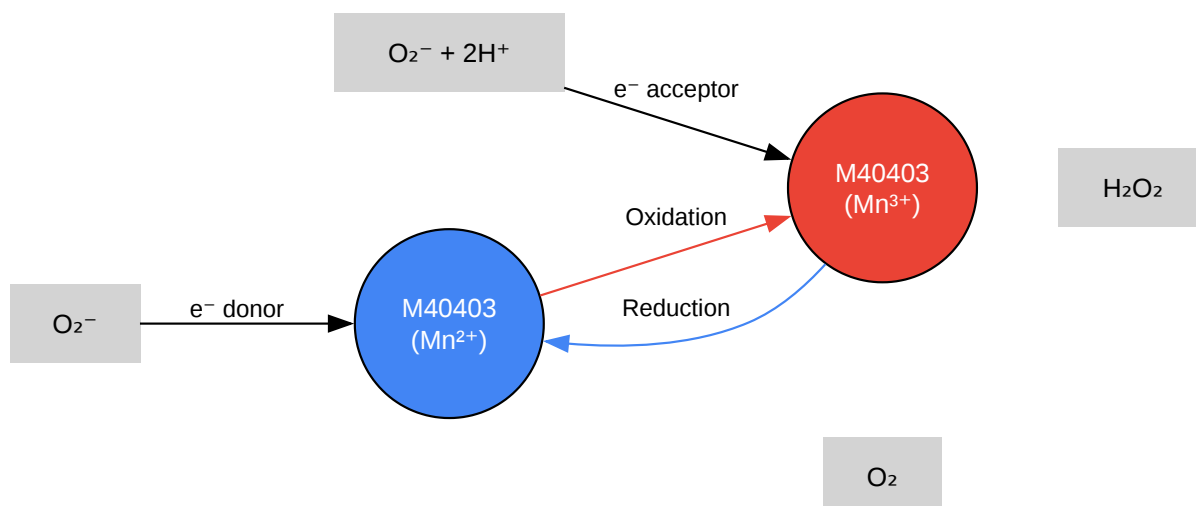
## Core Mechanism of Action: Catalytic Dismutation of Superoxide

The primary function of M40403 is to mimic the catalytic activity of manganese SOD (MnSOD).[6][9] It selectively and efficiently catalyzes the dismutation of the superoxide anion.[11][12] The catalytic rate constant for this reaction is exceptionally high, exceeding  $2 \times 10^7 \text{ M}^{-1}\text{s}^{-1}$ . [2]

The process is a two-step redox cycle:

- The Mn(II) center of M40403 is oxidized to Mn(III) by one molecule of superoxide, producing molecular oxygen ( $O_2$ ).
- The Mn(III) center is then reduced back to Mn(II) by a second molecule of superoxide, which, upon protonation, forms hydrogen peroxide ( $H_2O_2$ ).

This cycle regenerates the active catalyst, allowing a single molecule of M40403 to neutralize numerous superoxide radicals. A crucial consequence of this action is the prevention of peroxynitrite ( $ONOO^-$ ) formation, a highly damaging oxidant produced from the rapid reaction between superoxide and nitric oxide (NO).[13] By scavenging superoxide, M40403 not only eliminates a harmful radical but also preserves the bioavailability of beneficial nitric oxide.[13]



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Catalytic cycle of M40403 in superoxide dismutation.

## Preclinical Efficacy and Therapeutic Applications

M40403 has demonstrated significant protective effects across a wide range of animal models where oxidative stress is a key pathological driver.

- **Anti-Inflammatory Activity:** In models of carrageenan-induced pleurisy, M40403 significantly reduces fluid accumulation, neutrophil infiltration, and the production of pro-inflammatory

cytokines like TNF- $\alpha$  and IL-1 $\beta$ .[\[2\]](#)[\[12\]](#) It achieves this without altering levels of NO<sub>x</sub>, PGE<sub>2</sub>, or the anti-inflammatory cytokine IL-10.[\[10\]](#)[\[12\]](#)

- Ischemia-Reperfusion (I/R) Injury: M40403 provides cardioprotection in models of myocardial I/R injury by reducing myocardial damage, neutrophil infiltration, lipid peroxidation, and the incidence of ventricular arrhythmias.[\[11\]](#) This is largely attributed to its ability to prevent peroxynitrite formation.[\[13\]](#)
- Radioprotection: When administered prior to total body irradiation (TBI) in mice, M40403 dramatically increases survival rates.[\[7\]](#)[\[8\]](#) It protects tissues by decreasing apoptosis in the small and large bowel and promoting the recovery of hematopoietic and lymphoid tissues.[\[7\]](#)  
[\[8\]](#)
- Chemotherapy-Induced Mucositis: M40403 has been shown to ameliorate 5-Fluorouracil-induced intestinal mucositis.[\[1\]](#) It preserves intestinal villi structure and reduces mucosal damage by inhibiting the apoptosis and autophagy triggered by chemotherapy-induced ROS.  
[\[1\]](#)
- Inflammatory Bowel Disease: In a rat model of colitis, daily treatment with M40403 reduced weight loss, diarrhea, and macroscopic colon damage.[\[14\]](#)

## Experimental Protocol: Carrageenan-Induced Pleurisy in Rats

This protocol provides a validated, self-contained workflow for assessing the anti-inflammatory efficacy of M40403, based on methodologies reported in the literature.[\[12\]](#)

Objective: To quantify the ability of M40403 to inhibit the acute inflammatory response induced by intrapleural carrageenan injection.

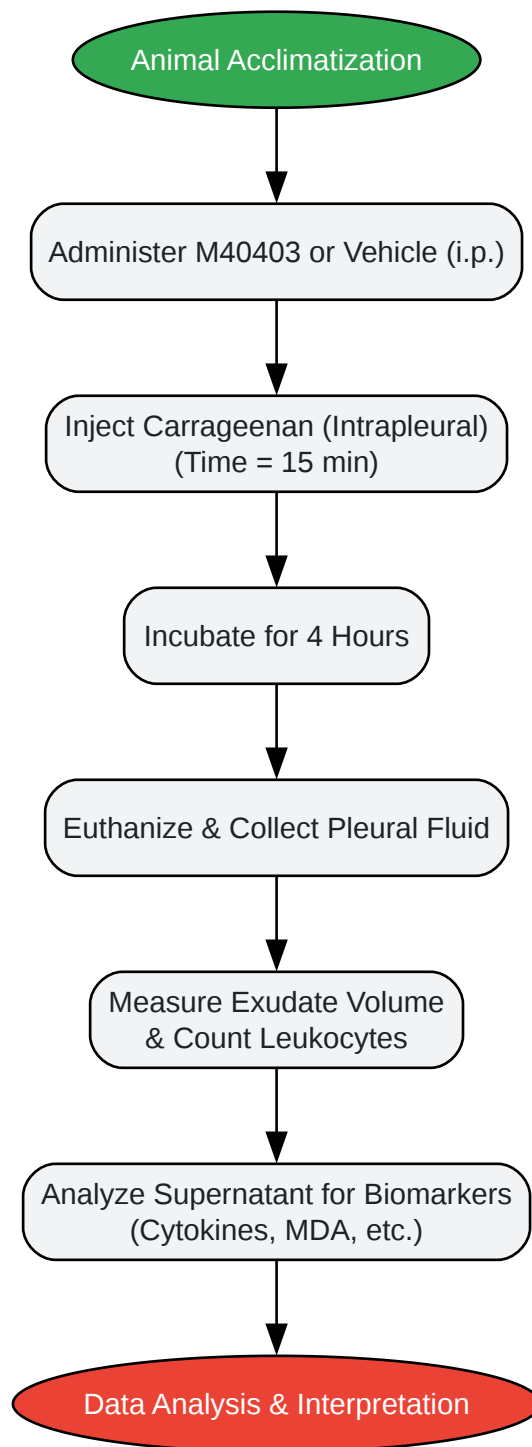
Materials:

- Male Sprague-Dawley rats
- M40403
- Vehicle: 26 mM sodium bicarbonate buffer (pH 8.1–8.3)

- Carrageenan solution (e.g., 2% w/v in saline)
- Saline solution with heparin (5 U/mL)
- CO<sub>2</sub> for euthanasia

#### Procedure:

- **Acclimatization:** House animals under standard laboratory conditions for at least one week prior to the experiment.
- **Compound Administration:** Administer M40403 (e.g., 5–20 mg/kg) or an equivalent volume of vehicle via intraperitoneal (i.p.) injection.
- **Induction of Pleurisy:** 15 minutes post-compound administration, induce pleurisy by injecting carrageenan into the pleural cavity of the rats under light anesthesia.
- **Incubation:** Allow the inflammatory response to develop over a 4-hour period.
- **Euthanasia and Sample Collection:** Euthanize animals by CO<sub>2</sub> inhalation. Carefully open the chest cavity and rinse the pleural space with 2 mL of heparinized saline.
- **Exudate Measurement:** Aspirate the total fluid from the pleural cavity and measure the volume. Calculate the exudate volume by subtracting the initial 2 mL of wash solution.
- **Leukocyte Count:** Centrifuge the collected fluid, resuspend the cell pellet, and count the total number of leukocytes (primarily neutrophils) using a hemocytometer.
- **Biomarker Analysis:** Analyze the supernatant for inflammatory mediators such as cytokines (TNF- $\alpha$ , IL-1 $\beta$ ) and markers of tissue damage (e.g., malondialdehyde for lipid peroxidation) using ELISA or other appropriate assays.



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Workflow for assessing M40403 in a rat pleurisy model.

## Conclusion and Future Directions

M40403 (**Imisopasem manganese**) stands as a robust and well-characterized SOD mimetic with a compelling preclinical profile. Its low molecular weight, high catalytic activity, and proven efficacy in diverse models of oxidative stress-driven pathologies underscore its significant therapeutic potential. The data strongly supports its role in mitigating damage from inflammation, ischemia-reperfusion, and radiation. While clinical development has faced challenges, the foundational science of M40403 continues to inform the development of next-generation SOD mimetics for treating a wide array of human diseases rooted in oxidative injury.

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